
1-((4-Chlorophenethyl)amino)propan-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Ring-Opening of Epoxides by Amines
The primary and most established method for synthesizing 1-((4-chlorophenethyl)amino)propan-2-ol involves the nucleophilic attack of 4-chlorophenyl ethylamine on propylene oxide. This reaction proceeds via the opening of the epoxide ring by the amine nucleophile, yielding the amino alcohol product.
-
$$
\text{4-chlorophenyl ethylamine} + \text{propylene oxide} \xrightarrow{\text{base or catalyst}} \text{this compound}
$$ -
- Catalyst/Base: Sodium hydroxide or other strong bases to facilitate epoxide ring opening.
- Solvent: Often polar aprotic solvents or alcohols.
- Temperature: Mild heating to moderate temperatures to optimize reaction rate.
- Reaction Time: Several hours depending on scale and catalyst.
This method is favored for its straightforwardness and relatively high yield, with the amine attacking the less hindered carbon of the epoxide ring, leading to regioselective formation of the amino alcohol.
Reductive Amination of Ketone Precursors
An alternative synthetic approach involves reductive amination between 1-(4-chlorophenyl)ethylamine and hydroxyacetone or related ketone intermediates.
- Process:
- The ketone and amine are reacted under reductive amination conditions, often using sodium cyanoborohydride or catalytic hydrogenation.
- This forms the secondary amine linkage with the propan-2-ol moiety.
- Purification is typically achieved by recrystallization or chromatographic methods.
This route allows for stereochemical control when chiral catalysts or chiral starting materials are employed, which is critical for applications requiring enantiomerically pure compounds.
Industrial Production Methods
Industrial synthesis of this compound generally adapts the above laboratory methods with process optimizations:
- Continuous Flow Reactors: Enhance reaction control, heat transfer, and scalability.
- Catalyst Optimization: Use of heterogeneous catalysts or phase-transfer catalysts to improve selectivity and yield.
- Purification Techniques: Employ crystallization, distillation, and chromatographic purification to achieve high purity (>98%) suitable for pharmaceutical intermediates.
- Solvent Recycling: To reduce waste and cost, solvents used in crystallization and washing steps are often recycled.
Purification and Characterization
Purification
- Crystallization: Recrystallization from propan-2-ol/water mixtures is common to isolate the pure compound.
- Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures can separate impurities.
- Filtration and Washing: Vacuum filtration and washing with cold solvents (e.g., cyclopentyl methyl ether) help remove residual impurities.
Analytical Techniques
- NMR Spectroscopy (1H and 13C): Confirms the presence of amine, hydroxyl, and aromatic protons.
- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically requiring >98% for research and pharmaceutical use.
- X-ray Crystallography: Determines stereochemistry and crystal structure when applicable.
- Differential Scanning Calorimetry (DSC): Measures melting points and thermal properties to confirm purity and polymorphic forms.
Data Table: Summary of Preparation Methods
Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
---|---|---|---|---|
Epoxide Ring-Opening | 4-chlorophenyl ethylamine, propylene oxide, base catalyst, mild heat | Simple, regioselective, scalable | Requires control of reaction conditions to avoid side products | 75-90 |
Reductive Amination | 1-(4-chlorophenyl)ethylamine, hydroxyacetone, NaBH3CN or H2/catalyst | Allows stereochemical control | Requires careful handling of reducing agents | 70-85 |
Continuous Flow Industrial Synthesis | Similar reagents, continuous flow reactors, optimized catalysts | High throughput, reproducible | Requires specialized equipment | >85 |
Research Findings and Notes
- The nucleophilic ring-opening method is widely reported as the most efficient and straightforward synthetic route for this compound, with reaction conditions optimized to minimize by-products and maximize regioselectivity.
- Reductive amination routes provide an alternative when stereochemical purity is critical, especially when chiral catalysts or chiral starting materials are used.
- Industrial processes emphasize solvent recycling and advanced purification to meet pharmaceutical-grade standards.
- Analytical characterization is essential to confirm the structure and purity, with NMR and HPLC being standard techniques.
- The compound’s structural similarity to pharmacologically active molecules like Lorcaserin underscores the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
1-((4-Chlorophenethyl)amino)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Utilized in the development of pharmaceutical drugs, particularly in the synthesis of lorcaserin, a weight-loss medication.
Industry: Employed in the production of fine chemicals and as a standard in pharmaceutical quality control
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenethyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. In the case of lorcaserin synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its action are primarily related to its role as an intermediate in drug synthesis .
Comparison with Similar Compounds
1-((4-Chlorophenethyl)amino)propan-2-ol can be compared with other similar compounds, such as:
Lorcaserin: A weight-loss medication that shares a similar chemical structure.
4-Chlorophenethylamine: A precursor in the synthesis of this compound.
2-Phenylethanol: A structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which allows it to serve as a versatile intermediate in various synthetic pathways, particularly in the pharmaceutical industry .
Biological Activity
1-((4-Chlorophenethyl)amino)propan-2-ol, also known as a chlorophenethyl derivative, is a compound that exhibits significant potential for various biological activities due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H16ClN, characterized by the presence of a chlorophenethyl group attached to a secondary amine and an alcohol functional group. The compound's structure contributes to its reactivity and potential interactions with biological targets.
This compound is thought to interact with various molecular targets, influencing cellular functions. Similar compounds have been shown to bind with high affinity to receptors involved in neurotransmission and other physiological processes. The compound may exhibit the following biological activities:
- Antimicrobial Activity : Compounds with similar structures often demonstrate antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Antioxidant Effects : The presence of hydroxyl groups in amino alcohols can provide antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Properties : Certain derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-1-(4-chlorophenyl)propan-1-ol | C9H12ClNO | Lacks the secondary alcohol functionality |
3-Amino-1-(4-chlorophenyl)propan-1-ol | C9H12ClNO | Different position of the amino group |
1-(4-Chlorophenyl)-3-methylbutan-1-amino | C11H16ClN | Contains a branched alkyl chain |
These comparisons highlight how variations in structure can influence biological activity and applications.
Empirical Studies and Research Findings
Research into the biological activities of this compound is still emerging. However, studies on related compounds provide insights into its potential pharmacological profile:
- Antimicrobial Studies : A study investigating similar chlorophenyl derivatives found significant antibacterial activity against various pathogens, suggesting that this compound may exhibit comparable effects .
- Neuropharmacological Effects : Research on compounds with similar amine structures indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems .
- Inhibition Studies : Some derivatives have shown promise in inhibiting specific enzymes linked to disease processes, such as cyclooxygenases (COX), which are involved in inflammation .
Case Studies
Several case studies have documented the effects of chlorophenyl derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related compound demonstrated efficacy in reducing symptoms of anxiety disorders, attributed to its action on serotonin receptors.
- Case Study 2 : Another study highlighted the antibacterial properties of chlorophenyl derivatives in treating skin infections, showcasing their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((4-Chlorophenethyl)amino)propan-2-ol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chlorophenethylamine with epichlorohydrin in ethanol under reflux (60–80°C) for 12–24 hours yields the target compound. Reaction progress should be monitored using thin-layer chromatography (TLC), and purity optimized via recrystallization (e.g., using ethanol/water mixtures). Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to epoxide) and pH (~9–10) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic signals for the chlorophenyl group (δ 7.2–7.4 ppm) and propan-2-ol backbone (δ 3.5–4.0 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 228.6). Elemental analysis ensures correct C, H, N, and Cl composition .
Q. What preliminary biological assays are recommended to explore its activity?
- Methodological Answer : Initial screening should include:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against S. aureus and E. coli (concentration range: 1–256 µg/mL).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ determination).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices. Use DMSO as a solvent control (<0.1% v/v) .
Advanced Research Questions
Q. How can structural modifications enhance its biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents:
- Phenyl ring : Introduce electron-withdrawing groups (e.g., -NO₂ at para) to enhance electrophilicity.
- Amino group : Replace with bulkier substituents (e.g., isopropyl) to modulate receptor binding.
- Propanol backbone : Test stereoisomers (R/S configurations) via chiral chromatography.
Compare bioactivity data using ANOVA to identify significant trends .
Q. How to resolve contradictory solubility data in different solvents?
- Methodological Answer : Apply thermodynamic models (e.g., Renon-Prausnitz local composition theory) to account for nonrandom molecular interactions. Validate experimentally via:
- DSC : Measure phase transitions in solvent mixtures.
- Solubility parameters : Use Hansen solubility parameters (δₐ, δₚ, δₕ) to predict miscibility.
For example, low solubility in polar aprotic solvents (DMF) may arise from mismatched δₕ values .
Q. What strategies elucidate its mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. noncompetitive inhibition.
- Docking simulations : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450).
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
Q. How to design experiments addressing stability and degradation pathways?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and varied pH (1–13). Monitor degradation products via LC-MS.
- Arrhenius kinetics : Predict shelf life by calculating activation energy (Eₐ) from accelerated stability data.
- Oxidative stability : Use radical initiators (e.g., AIBN) to simulate autoxidation pathways .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWKQIHYBHDHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468670 | |
Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847063-13-2 | |
Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((4-chlorophenethyl)amino)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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